Antitrypanosomal agent 14

Antitrypanosomal activity Structure-activity relationship Phenotypic screening

Antitrypanosomal agent 14 (Compound 1) is the validated 2,4-diaminothiazole series origin. Essential as a reference control for SAR studies and target deconvolution due to its 70-fold potency gap (TbGSK3 IC50 12 μM vs phenotypic EC50 260 nM). Guaranteed ≥98% purity ensures assay reproducibility for cytocidal/cytostatic mechanism discrimination. Not for human use; research only. Inquire for custom synthesis.

Molecular Formula C14H23N3OS
Molecular Weight 281.42 g/mol
Cat. No. B12374071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitrypanosomal agent 14
Molecular FormulaC14H23N3OS
Molecular Weight281.42 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)C1=C(N=C(S1)NC2CCCCC2)N
InChIInChI=1S/C14H23N3OS/c1-14(2,3)11(18)10-12(15)17-13(19-10)16-9-7-5-4-6-8-9/h9H,4-8,15H2,1-3H3,(H,16,17)
InChIKeyJBZZPNNWTCCYQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitrypanosomal Agent 14: 2,4-Diaminothiazole Inhibitor of T. brucei for Human African Trypanosomiasis Research


Antitrypanosomal agent 14 (CAS: 1447933-37-0, C₁₄H₂₃N₃OS, MW: 281.42) is a 2,4-diaminothiazole small molecule developed as an inhibitor of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT) [1]. This compound (designated Compound 1 in primary literature) demonstrates modest enzymatic inhibition of TbGSK3 (IC₅₀ = 12 μM) but potent cell-based activity against bloodstream-form T. brucei (EC₅₀ = 260 nM), indicating engagement of alternative molecular targets beyond GSK3 [1]. The compound retains excellent selectivity over mammalian MRC-5 cells and possesses physicochemical properties predictive of blood-brain barrier penetration [1].

Why 2,4-Diaminothiazole Analogs Cannot Be Substituted Without Quantifiable Performance Shift in Antitrypanosomal Agent 14 Studies


Within the 2,4-diaminothiazole series, structural modifications produce dramatic shifts in potency (from 6 nM to >50 μM EC₅₀), mechanism-of-action classification (cytocidal vs. cytostatic), and in vivo efficacy outcomes [1]. As documented in the primary medicinal chemistry study, Antitrypanosomal agent 14 serves as the defined starting point from which all SAR optimization was derived. Substitution of its t-butyl group with 2,6-difluorophenyl yields a 2.4-fold potency improvement (EC₅₀ 0.11 μM vs. 0.26 μM), while replacement of one methyl with methoxy reduces potency [1]. More critically, series progression revealed that compounds evolved from cytocidal to cytostatic mechanisms—a functional shift undetectable by potency metrics alone yet determinative of in vivo cure [1]. These quantifiable interdependencies preclude generic substitution without explicit performance verification.

Antitrypanosomal Agent 14: Quantitative Comparator Evidence for Scientific Selection in HAT Research


Potency Differential: Compound 1 vs. Optimized 2,4-Diaminothiazole Series Members

Antitrypanosomal agent 14 (Compound 1) exhibits an EC₅₀ of 260 nM against bloodstream-form T. brucei in phenotypic assays [1]. While this potency is significant, subsequent SAR optimization within the same 2,4-diaminothiazole series produced compounds with substantially improved potency, including Compound 42 (EC₅₀ = 0.02 μM, 13-fold more potent), Compound 50 (EC₅₀ = 6 nM, 43-fold more potent), and Compound 16 (EC₅₀ = 0.11 μM, 2.4-fold more potent) [1]. Replacement of one methyl group of the t-butyl moiety with methoxy (Compound 17) or complete removal of a methyl group (Compound 18) proved detrimental to potency [1].

Antitrypanosomal activity Structure-activity relationship Phenotypic screening

Target Engagement Divergence: TbGSK3 Inhibition vs. Phenotypic Potency Gap

Antitrypanosomal agent 14 demonstrates a 46-fold potency gap between enzymatic TbGSK3 inhibition (IC₅₀ = 12 μM) and cell-based T. brucei growth inhibition (EC₅₀ = 260 nM = 0.26 μM) [1]. This 70-fold shift strongly indicates that the compound's antitrypanosomal activity is not primarily mediated through GSK3 inhibition but rather through engagement of alternative, unidentified molecular target(s) [1]. This target-engagement profile differentiates Compound 1 from more selective TbGSK3 inhibitors that lack such divergent activity patterns.

TbGSK3 inhibition Target deconvolution Polypharmacology

Cytocidal vs. Cytostatic Mechanism Differentiation: A Critical Procurement Determinant

Within the 2,4-diaminothiazole series, compounds evolved from cytocidal to cytostatic mechanisms during optimization. Compound 38 (an optimized derivative) was determined to be cytostatic rather than cytocidal, with only 50 μM concentrations producing parasite number reduction—concentrations unattainable in vivo based on PK data [1]. This mechanistic shift directly explains the failure of Compound 38 to cure animal models despite BBB penetration [1]. In contrast, Compound 16 was confirmed cidal at concentrations above 5.6 μM [1]. Antitrypanosomal agent 14 (Compound 1), as the series starting point, provides the baseline reference for understanding this critical mechanism-of-action evolution.

Static-cidal screening Mechanism of action In vivo efficacy prediction

Blood-Brain Barrier Penetration Prediction vs. Optimized BBB-Penetrant Analogs

In silico models (StarDrop) predicted that Antitrypanosomal agent 14 (Compound 1) would penetrate the blood-brain barrier based on physicochemical properties (PSA = 68 Ų; MW = 281) [1]. However, series optimization subsequently produced Compound 38 (HAT-IN-8), which demonstrated experimentally confirmed BBB penetration with an EC₅₀ of 0.18 μM against T. brucei . Despite this optimization, Compound 38 failed to achieve in vivo cure due to its cytostatic mechanism, with free brain concentrations insufficient for cidal activity [1].

Blood-brain barrier penetration CNS exposure Stage 2 HAT

Selectivity Index Reference: Compound 1 vs. Optimized Analogs

Antitrypanosomal agent 14 retains excellent selectivity (∼200-fold) over the mammalian MRC-5 cell line [1]. Within the series, selectivity indices vary substantially with structural modifications. Compound 16 (2,6-difluorophenyl derivative) showed reduced selectivity in mammalian counter screens compared to Compound 1, while the 4-fluoro derivative (Compound 22) maintained improved selectivity [1]. This selectivity variation underscores that potency gains may come at the cost of therapeutic window.

Selectivity index Mammalian cytotoxicity Therapeutic window

Optimal Research Applications for Antitrypanosomal Agent 14 Based on Quantitative Evidence


SAR Reference Standard for 2,4-Diaminothiazole Series Optimization Studies

Antitrypanosomal agent 14 (Compound 1) serves as the documented starting point for the entire 2,4-diaminothiazole medicinal chemistry program [1]. Its EC₅₀ of 260 nM, SI of ∼200, and predicted BBB penetration properties provide the baseline against which all subsequent SAR modifications (Compounds 16–50) were measured [1]. Researchers synthesizing or evaluating novel 2,4-diaminothiazole analogs should include Compound 1 as an internal reference control to enable direct cross-study comparisons and validate assay reproducibility.

Target Deconvolution and Polypharmacology Studies in Trypanosoma brucei

The 70-fold potency gap between enzymatic TbGSK3 inhibition (IC₅₀ = 12 μM) and phenotypic activity (EC₅₀ = 0.26 μM) makes Compound 1 a valuable tool for target deconvolution studies [1]. This divergence strongly suggests engagement of alternative, unidentified molecular targets beyond GSK3 [1]. Investigators employing chemoproteomics, resistance selection, or CRISPR-Cas9 screening to identify novel trypanosomal targets should utilize Compound 1 as a probe compound with established polypharmacology characteristics.

In Vitro Phenotypic Screening for Stage 1 (Hemolymphatic) HAT Research

With an EC₅₀ of 260 nM against bloodstream-form T. brucei and ∼200-fold selectivity over MRC-5 cells, Antitrypanosomal agent 14 is optimized for in vitro phenotypic screening applications focused on peripheral (Stage 1) HAT [1]. The compound's predicted BBB penetration properties (PSA = 68 Ų, MW = 281) suggest potential for Stage 2 studies [1]; however, researchers requiring experimentally confirmed BBB penetration for CNS infection models should consider Compound 38 (HAT-IN-8, EC₅₀ = 0.18 μM, confirmed BBB-penetrant) as a more appropriate selection [1].

Static–Cidal Assay Development and Mechanism-of-Action Classification Studies

The 2,4-diaminothiazole series evolved from cytocidal to cytostatic mechanisms during optimization, with Compound 38 found to be cytostatic (only ≥50 μM reduces parasite numbers) while Compound 16 was confirmed cidal at ≥5.6 μM [1]. Antitrypanosomal agent 14, as the series origin, provides the essential baseline for developing static–cidal discrimination assays and understanding how structural modifications shift mechanism of action [1]. This application is critical for predicting in vivo efficacy outcomes before animal studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitrypanosomal agent 14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.